2-(4-Phenylbenzoyl)benzoyl chloride

Description

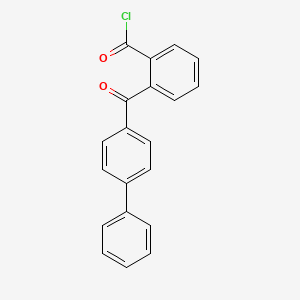

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylbenzoyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClO2/c21-20(23)18-9-5-4-8-17(18)19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRZTWPSDNSAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(4-Phenylbenzoyl)benzoyl chloride from its carboxylic acid precursor.

Technical Guide: Synthesis of 2-(4-Phenylbenzoyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound from its carboxylic acid precursor, 2-(4-phenylbenzoyl)benzoic acid. This highly reactive aroyl chloride serves as a key intermediate for introducing the 2-(4-phenylbenzoyl)benzoyl moiety into complex molecular architectures, making it a valuable building block in the synthesis of diverse aromatic systems.[1]

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 2-(4-phenylbenzoyl)benzoic acid. The second, and core focus of this guide, is the conversion of this carboxylic acid into the more reactive acyl chloride.

-

Precursor Synthesis : The established method for synthesizing 2-(4-phenylbenzoyl)benzoic acid is the Friedel-Crafts acylation reaction between biphenyl and phthalic anhydride.[1][2] This reaction employs a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic substitution on the biphenyl ring.[1]

-

Acyl Chloride Formation : The carboxylic acid functional group of the precursor is converted into an acyl chloride. This transformation is a standard procedure in organic chemistry, significantly increasing the reactivity of the carbonyl carbon for subsequent acylation reactions.[1] The most common reagent for this conversion is thionyl chloride (SOCl₂), which produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1][3]

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2-(4-phenylbenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-phenylbenzoyl)benzoic acid via the Friedel-Crafts acylation reaction. It includes detailed experimental protocols, a comparative analysis of reaction conditions, and characterization data to support researchers in the successful synthesis and verification of this valuable chemical intermediate.

Introduction

2-(4-phenylbenzoyl)benzoic acid is a key building block in the synthesis of various organic molecules, including pharmaceuticals and advanced materials. The most common and effective method for its preparation is the Friedel-Crafts acylation of biphenyl with phthalic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). This guide will delve into the specifics of this reaction, providing practical information for its implementation in a laboratory setting.

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich biphenyl ring. The general mechanism and a typical experimental workflow are outlined below.

Reaction Mechanism

The reaction mechanism involves three key steps:

-

Formation of the Acylium Ion: Phthalic anhydride reacts with the Lewis acid catalyst (aluminum chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion attacks the biphenyl ring, leading to the formation of a sigma complex (arenium ion).

-

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the sigma complex, restoring aromaticity and yielding the final product complexed with the Lewis acid. An aqueous work-up is then required to liberate the final product.

General reactivity and characteristics of aroyl chlorides.

An In-depth Technical Guide to the Reactivity and Characteristics of Aroyl Chlorides for Researchers, Scientists, and Drug Development Professionals.

Introduction

Aroyl chlorides are a class of organic compounds characterized by a carbonyl group bonded to both an aromatic ring and a chlorine atom (-COCl). As derivatives of carboxylic acids, they are among the most reactive acylating agents available in organic synthesis.[1][2][3] Their heightened reactivity makes them indispensable intermediates for creating carbon-carbon and carbon-heteroatom bonds, particularly in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the chlorine and oxygen atoms, makes aroyl chlorides highly susceptible to nucleophilic attack.[3] This guide provides a comprehensive overview of their synthesis, core reactivity, key experimental protocols, and spectroscopic characteristics.

Synthesis of Aroyl Chlorides

Aroyl chlorides are most commonly synthesized from their corresponding aromatic carboxylic acids. The hydroxyl group of the carboxylic acid is substituted with a chlorine atom using a variety of chlorinating agents.

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[4][5][6]

-

Phosphorus Pentachloride (PCl₅): An effective, solid reagent.[6][7][8]

-

Oxalyl Chloride ((COCl)₂): A mild and efficient reagent, often used for sensitive substrates.[7][9]

The general transformation is illustrated below: Ar-COOH + Chlorinating Agent → Ar-COCl

Experimental Protocol: Synthesis of Benzoyl Chloride from Benzoic Acid

This protocol details the synthesis of benzoyl chloride using thionyl chloride.[4][5]

Materials:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalyst)

-

Round-bottom flask

-

Reflux condenser with a gas outlet/drying tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine benzoic acid and a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Fit the flask with a reflux condenser equipped with a gas trap or drying tube to manage the HCl and SO₂ gas evolved.

-

Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~75°C) using a heating mantle. The reaction is typically complete when the gas evolution ceases and the solution becomes clear.[4]

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The remaining crude benzoyl chloride is then purified by vacuum distillation to yield the final product.[4]

Safety Note: This procedure should be performed in a well-ventilated fume hood as thionyl chloride is toxic and corrosive, and the reaction evolves noxious gases.[5]

General Reactivity and Mechanism

The reactivity of aroyl chlorides is dominated by the nucleophilic acyl substitution mechanism.[3] The carbonyl carbon is highly electrophilic due to the inductive effect of the electronegative oxygen and chlorine atoms. This makes it a prime target for nucleophiles.

The general mechanism proceeds in two steps:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Key Reactions of Aroyl Chlorides

Friedel-Crafts Acylation

This reaction introduces an acyl group onto an aromatic ring, forming an aryl ketone. It is a cornerstone of C-C bond formation, proceeding via electrophilic aromatic substitution. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.[10][11][12]

Advantages over Friedel-Crafts Alkylation:

-

No Rearrangements: The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements.[13]

-

No Polyacylation: The product, an aryl ketone, is deactivated towards further substitution, preventing multiple acyl groups from being added to the ring.[11]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

Materials:

-

Anisole (methoxybenzene)

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Ice-water bath

-

Separatory funnel

-

5% NaOH solution

-

Anhydrous MgSO₄

Procedure: [14]

-

Set up a round-bottom flask with a stir bar and a drying tube in an ice-water bath.

-

Add anhydrous AlCl₃ to dry CH₂Cl₂ in the flask and stir to form a slurry.

-

In a separate flask, prepare a solution of anisole and propionyl chloride in CH₂Cl₂.

-

Slowly add the anisole/propionyl chloride solution to the stirring AlCl₃ slurry while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 30-60 minutes.

-

Quench the reaction by carefully and slowly pouring the mixture over crushed ice and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with 5% aqueous NaOH, followed by water.[14]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography or distillation.

Esterification

Aroyl chlorides react readily with alcohols and phenols to produce esters.[6] While reactions with simple alcohols are often rapid, reactions with less nucleophilic phenols may require a base catalyst. The Schotten-Baumann reaction refers to the acylation of phenols (or amines) using an aroyl chloride in the presence of an aqueous base, such as sodium hydroxide.[15][16][17] The base deprotonates the phenol to form the more nucleophilic phenoxide ion, accelerating the reaction.[16][18][19]

Experimental Protocol: Synthesis of Phenyl Benzoate (Schotten-Baumann Reaction)

-

Phenol

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Conical flask or boiling tube

-

Ice-water bath

-

Ethanol (for recrystallization)

Procedure: [20]

-

In a conical flask, dissolve phenol (e.g., 0.5 g) in 10% aqueous NaOH (e.g., 10 mL).

-

Cool the flask in an ice-water bath.

-

Add benzoyl chloride (e.g., 2 mL) in small portions while shaking the flask vigorously. Keep the mixture cool throughout the addition.[20]

-

After all the benzoyl chloride has been added, continue to shake the mixture for 10-15 minutes. A solid precipitate of phenyl benzoate will form.

-

Ensure the solution is alkaline at the end of the reaction (test with litmus paper). If not, add another pellet of NaOH and shake again.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from ethanol to obtain pure phenyl benzoate.

Safety Note: Benzoyl chloride is a lachrymator (causes tearing) and phenol is toxic and corrosive. This procedure must be performed in a fume hood with appropriate personal protective equipment.[20]

Amide Formation

Aroyl chlorides react with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[1][6][9][22][23][24][25] The reactions are typically fast and exothermic. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[26] Alternatively, a non-nucleophilic base like triethylamine or pyridine can be used.[9][24]

Experimental Protocol: Synthesis of N-Benzylaniline

Materials:

-

Benzoyl chloride

-

Benzylamine

-

Triethylamine (Et₃N) or excess benzylamine

-

A suitable solvent (e.g., Dichloromethane or Cyrene™)[24]

-

Stirring plate and stir bar

-

Ice-water bath

Procedure: [24]

-

Dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen solvent in a flask equipped with a stir bar.

-

Cool the solution in an ice-water bath.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water.

-

If the product precipitates, it can be collected by filtration and washed with water.

-

If the product remains in the organic layer, transfer the mixture to a separatory funnel, wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the amide.

Spectroscopic Characteristics

Spectroscopy is crucial for identifying and characterizing aroyl chlorides.

| Spectroscopic Data for Aroyl Chlorides | |

| Technique | Characteristic Feature |

| Infrared (IR) Spectroscopy | Strong, sharp C=O stretching absorption at a high frequency, typically in the range of 1790-1815 cm⁻¹ .[27] The high frequency is due to the inductive effect of the chlorine atom. |

| ¹³C NMR Spectroscopy | The carbonyl carbon is highly deshielded and appears in the range of 160-180 ppm .[27] |

| ¹H NMR Spectroscopy | Protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns, typically in the range of 7.0-8.5 ppm . |

| UV-Vis Spectroscopy | Two primary absorption maxima are observed: a π→π* transition below 200 nm and a weaker n→π* transition around 235 nm.[27] |

Quantitative Data Summary

The choice of reaction conditions can significantly impact product yield. The following table, adapted from a study on the esterification of phenols, demonstrates the dramatic effect of solvent on reaction efficiency.

| Esterification of Phenol with Benzoyl Chloride using TiO₂ Catalyst [28] | |

| Solvent | Yield (%) |

| Dichloromethane | 48 |

| Tetrahydrofuran | 42 |

| Acetonitrile | 35 |

| Solvent-Free | 92 |

This data highlights that solvent-free conditions can be highly advantageous for certain reactions involving aroyl chlorides, leading to substantially higher yields and aligning with principles of green chemistry.

Applications in Drug Development and Synthesis

The formation of amide and ester bonds is fundamental to medicinal chemistry and drug development. A vast number of pharmaceuticals contain these functional groups. Aroyl chlorides serve as highly efficient reagents for creating these linkages.[24] Their high reactivity allows for the rapid and high-yielding synthesis of complex molecular scaffolds and facilitates the late-stage functionalization of drug candidates, a critical step in optimizing pharmacological properties.[29][30] The robust nature of the reactions described herein makes them suitable for both small-scale discovery and larger-scale manufacturing processes.

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. savemyexams.com [savemyexams.com]

- 7. prepchem.com [prepchem.com]

- 8. FR2398038A1 - PROCESS FOR THE PREPARATION OF AROMATIC ACYL CHLORIDES - Google Patents [patents.google.com]

- 9. Amide Synthesis [fishersci.it]

- 10. byjus.com [byjus.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 16. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 17. chemistry-reaction.com [chemistry-reaction.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. pure.hud.ac.uk [pure.hud.ac.uk]

- 25. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. byjus.com [byjus.com]

- 27. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 28. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 29. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]

- 30. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(4-Phenylbenzoyl)benzoyl Group: A Technical Guide to its Role as a Photolabile Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-phenylbenzoyl)benzoyl group, an aromatic ketone-based moiety, serves as an effective photolabile protecting group (PPG), particularly for alcohols and thiols. Its application in organic synthesis provides a strategic advantage, allowing for the masking of sensitive functional groups and their subsequent traceless removal under specific light conditions. This technical guide provides an in-depth overview of the synthesis of the parent 2-(4-phenylbenzoyl)benzoic acid, the installation of the protecting group, its photochemical cleavage mechanism, and detailed experimental protocols. The unique features of this PPG, including its stability to various chemical conditions and its controlled release upon irradiation, make it a valuable tool in multistep synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy for achieving chemoselectivity.[1] Photolabile protecting groups (PPGs), in particular, offer an exceptional level of control, enabling the deprotection of a functional group with high spatial and temporal precision using light as a "traceless" reagent.[2] This avoids the need for harsh chemical reagents that could compromise the integrity of complex molecules.

The 2-(4-phenylbenzoyl)benzoyl group, a derivative of 2-benzoylbenzoic acid, has emerged as a valuable PPG for alcohols and thiols.[2][3] Its photochemical reactivity is rooted in the well-understood photochemistry of benzophenone. Upon excitation with UV light, the benzophenone moiety can abstract a hydrogen atom or accept an electron, initiating a cascade of reactions that leads to the release of the protected functional group in high yield.[3] This guide will explore the synthesis, application, and mechanistic underpinnings of the 2-(4-phenylbenzoyl)benzoyl group in organic synthesis.

Synthesis of the Core Moiety: 2-(4-Phenylbenzoyl)benzoic Acid

The precursor to the 2-(4-phenylbenzoyl)benzoyl protecting group is 2-(4-phenylbenzoyl)benzoic acid. This compound is most commonly synthesized via a Friedel-Crafts acylation reaction between biphenyl and phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5]

Reaction Scheme:

The reaction proceeds through the formation of an acylium ion intermediate from phthalic anhydride and the Lewis acid, which then undergoes electrophilic aromatic substitution onto the biphenyl ring. The para-position of biphenyl is preferentially acylated due to steric and electronic effects.

Logical Workflow for Synthesis

Below is a Graphviz diagram illustrating the logical workflow for the synthesis of 2-(4-phenylbenzoyl)benzoic acid.

Caption: Logical workflow for the synthesis of 2-(4-phenylbenzoyl)benzoic acid.

Installation of the 2-(4-Phenylbenzoyl)benzoyl Protecting Group

The 2-(4-phenylbenzoyl)benzoyl group is typically introduced as an ester derivative of the alcohol or thiol to be protected. This can be achieved through standard esterification or acylation procedures. A common method involves the activation of 2-(4-phenylbenzoyl)benzoic acid to its corresponding acyl chloride, which then readily reacts with the target alcohol or thiol.

General Reaction Scheme:

-

Activation: 2-(4-Phenylbenzoyl)benzoic Acid + Thionyl Chloride (SOCl₂) → 2-(4-Phenylbenzoyl)benzoyl Chloride

-

Protection: this compound + R-OH/R-SH → 2-(4-Phenylbenzoyl)benzoyl Ester/Thioester

Photochemical Deprotection: Mechanism and Byproducts

The key feature of the 2-(4-phenylbenzoyl)benzoyl group is its removal by photolysis. The deprotection is initiated by UV irradiation, typically in the presence of a hydrogen or electron donor.[2][3]

Mechanism of Photochemical Cleavage

The photochemical cleavage mechanism is analogous to the photoreduction of benzophenone.

-

Excitation: The benzophenone chromophore within the protecting group absorbs a photon, promoting it to an excited singlet state (S₁), which then undergoes efficient intersystem crossing to the triplet state (T₁).

-

Hydrogen/Electron Transfer: The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor (e.g., 2-propanol) or accepts an electron from an electron donor (e.g., a primary amine) to form a ketyl radical anion.

-

Cleavage and Release: This is followed by the cleavage of the ester bond, releasing the protected alcohol or thiol.

-

Byproduct Formation: The fate of the protecting group moiety depends on the reaction conditions.[2][3] In the presence of a hydrogen donor like 2-propanol, the resulting ketyl radical can dimerize to form a benzpinacol product.[3] In the presence of an electron donor like a primary amine, the protecting group is reduced to 3-phenylphthalide.[3]

Signaling Pathway for Photochemical Deprotection

The following Graphviz diagram illustrates the photochemical deprotection pathway in the presence of a hydrogen donor.

Caption: Photochemical deprotection pathway with a hydrogen donor.

Quantitative Data

While the 2-(4-phenylbenzoyl)benzoyl group has been demonstrated to be an effective photolabile protecting group, specific quantum yield data for its cleavage from various substrates are not extensively reported in the literature. The efficiency of the photolysis is dependent on several factors, including the nature of the substrate, the solvent, and the hydrogen/electron donor used. In the original report by Jones, Pollastri, and Porter, high chemical yields for the release of alcohols were reported.[3]

For comparison, other benzophenone-based photolabile protecting groups have reported quantum yields in the range of 0.1 to 0.7, depending on the specific chromophore and reaction conditions.

Experimental Protocols

Synthesis of 2-(4-Phenylbenzoyl)benzoic Acid

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

-

Biphenyl

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend biphenyl (1.0 eq) and phthalic anhydride (1.0 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to afford pure 2-(4-phenylbenzoyl)benzoic acid.

Protection of an Alcohol with the 2-(4-Phenylbenzoyl)benzoyl Group

This protocol describes a general procedure for the esterification of an alcohol.

Materials:

-

2-(4-Phenylbenzoyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

The alcohol to be protected

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

Procedure:

-

Formation of the Acyl Chloride: In a flame-dried flask, dissolve 2-(4-phenylbenzoyl)benzoic acid (1.0 eq) in an excess of thionyl chloride. Heat the mixture at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude this compound.

-

Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane. Cool the solution to 0 °C and add the alcohol (1.0 eq) followed by the dropwise addition of anhydrous pyridine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Photochemical Deprotection of a 2-(4-Phenylbenzoyl)benzoyl Ester

This protocol is based on the work of Jones, Pollastri, and Porter.[3]

Materials:

-

2-(4-Phenylbenzoyl)benzoyl protected alcohol

-

2-Propanol (as hydrogen donor and solvent)

-

A suitable UV photoreactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter to block wavelengths below 290 nm)

Procedure:

-

Dissolve the 2-(4-phenylbenzoyl)benzoyl protected alcohol in 2-propanol in a Pyrex reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the solution with a UV lamp at room temperature. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to separate the deprotected alcohol from the photolysis byproducts.

Conclusion

The 2-(4-phenylbenzoyl)benzoyl group is a robust and versatile photolabile protecting group for alcohols and thiols. Its synthesis is straightforward, and its introduction and removal are achieved under well-defined conditions. The photochemical deprotection mechanism, proceeding through an excited triplet state, allows for the clean release of the desired substrate. While more quantitative data on its photochemical efficiency would be beneficial, the existing literature demonstrates its utility in complex synthetic endeavors. For researchers in organic synthesis and drug development, the 2-(4-phenylbenzoyl)benzoyl group represents a valuable addition to the toolbox of modern synthetic methods, enabling greater control and flexibility in the construction of complex molecular architectures.

References

- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. 2-benzoylbenzoic acid: A photolabile mask for alcohols and thiols | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical α-Cleavage Reaction of 3’,5’-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-(4-Phenylbenzoyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-(4-Phenylbenzoyl)benzoyl chloride. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, with the chemical formula C₂₀H₁₃ClO₂, is an aroyl chloride derivative.[1] Aroyl chlorides are a class of acyl chlorides where the acyl group is directly attached to an aromatic ring. These compounds are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom.[1] This substitution significantly increases the electrophilicity of the carbonyl carbon, making aroyl chlorides potent acylating agents in organic synthesis.[1] The structure of this compound is characterized by a benzoyl chloride moiety substituted at the 2-position with a 4-phenylbenzoyl group, which itself is a biphenyl ketone system.[1] This complex aromatic structure makes it a valuable building block for the synthesis of intricate molecular architectures.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Due to the limited availability of experimental data for the target compound, properties of the precursor acid, 2-(4-Phenylbenzoyl)benzoic acid, and a structurally related compound, 4-Phenylbenzoyl chloride, are included for reference.

| Property | This compound | 2-(4-Phenylbenzoyl)benzoic acid (Precursor) | 4-Phenylbenzoyl chloride (Related Compound) |

| CAS Number | 344875-46-3[1] | 42797-18-2 | 14002-51-8[2] |

| Molecular Formula | C₂₀H₁₃ClO₂[1] | C₂₀H₁₄O₃ | C₁₃H₉ClO[2] |

| Molecular Weight | 320.8 g/mol [1] | 302.32 g/mol | 216.66 g/mol [2] |

| Melting Point | No data available | 231.5 °C | 111 - 116 °C |

| Boiling Point | No data available | 539.3 °C at 760 mmHg | 160 °C at 2 mmHg |

| Solubility | Reacts with water[2] | Insoluble in water; Soluble in N,N-dimethylacetamide | Insoluble in water; Soluble in benzene and chloroform[2] |

| Appearance | No data available | White powder | White to yellow crystalline powder[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process, starting with the synthesis of its carboxylic acid precursor, followed by chlorination.

The most common method for synthesizing the precursor acid is through a Friedel-Crafts acylation reaction between biphenyl and phthalic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1]

Experimental Workflow for Synthesis of this compound

Caption: Synthesis pathway of this compound.

The carboxylic acid is then converted to the corresponding acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1]

Detailed Experimental Protocol for Chlorination:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-(4-Phenylbenzoyl)benzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable non-protic solvent.

Reactivity

The high reactivity of this compound is attributed to the electron-withdrawing nature of the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] The primary reactions of this compound involve nucleophilic acyl substitution.

General Reactivity of this compound

Caption: Nucleophilic acyl substitution reactions.

Common reactions include:

-

Reaction with Alcohols: Reacts with alcohols to form the corresponding esters.

-

Reaction with Amines: Reacts with primary and secondary amines to yield amides.

-

Hydrolysis: Reacts with water to hydrolyze back to the parent carboxylic acid, 2-(4-Phenylbenzoyl)benzoic acid.[2]

The bulky 4-phenylbenzoyl substituent at the ortho position may introduce steric hindrance, which can influence the regioselectivity of its reactions with certain nucleophiles.

Analytical Characterization

Several analytical techniques are employed to confirm the structure and purity of this compound:

-

Infrared (IR) Spectroscopy: The presence of the acyl chloride functional group can be confirmed by a characteristic strong absorption band for the C=O stretch, typically in the range of 1770-1815 cm⁻¹. The C-Cl stretching vibration is usually observed in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the complex aromatic structure of the molecule.

-

X-ray Crystallography: For a crystalline sample, X-ray crystallography can provide the definitive three-dimensional structure of the molecule.

References

Structural Analysis of 2-(4-Phenylbenzoyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(4-Phenylbenzoyl)benzoyl chloride (C₂₀H₁₃ClO₂), a reactive aroyl chloride derivative with significant potential in organic synthesis. The document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Experimental protocols for its preparation are provided, along with a summary of available analytical data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the use of this versatile chemical intermediate.

Introduction

This compound is an aroyl chloride characterized by a complex aromatic framework, incorporating a benzoyl chloride moiety substituted at the 2-position with a 4-phenylbenzoyl group.[1] This structure, featuring multiple aromatic rings and two carbonyl groups, makes it a valuable intermediate for the synthesis of complex organic molecules. Its high reactivity, typical of acyl chlorides, allows for the introduction of the large 2-(4-phenylbenzoyl)benzoyl group into various molecular scaffolds through reactions with nucleophiles such as alcohols and amines.[1] This capability is of particular interest in the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 344875-46-3 | [1] |

| Molecular Formula | C₂₀H₁₃ClO₂ | [1] |

| Molecular Weight | 320.8 g/mol | [1] |

| InChI Key | AYRZTWPSDNSAQI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of its carboxylic acid precursor, 2-(4-phenylbenzoyl)benzoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.

Synthesis of 2-(4-Phenylbenzoyl)benzoic Acid via Friedel-Crafts Acylation

The precursor, 2-(4-phenylbenzoyl)benzoic acid, is synthesized through the Friedel-Crafts acylation of biphenyl with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride.[1]

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice bath, add 1,2-dichloroethane.

-

To the cooled solvent, add biphenyl (1 molar equivalent), crushed phthalic anhydride (1 molar equivalent), and anhydrous aluminum chloride (1 molar equivalent) with continuous stirring.

-

Maintain the temperature of the reaction mixture between 0-5°C.

-

Gradually add another molar equivalent of anhydrous aluminum chloride while allowing the reaction temperature to rise to 40-50°C. The rate of addition should be controlled to manage the evolution of hydrogen chloride gas.

-

After the addition is complete, maintain the reaction mixture at this temperature for 2-4 hours.

-

Upon completion, the reaction is quenched, and the product, 2-(4-phenylbenzoyl)benzoic acid, is isolated and purified. A yield of up to 95% with high purity can be achieved using this method.

Conversion of 2-(4-Phenylbenzoyl)benzoic Acid to this compound

The final step involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry, commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Experimental Protocol:

-

In a dry reaction vessel, suspend 2-(4-phenylbenzoyl)benzoic acid in an inert solvent such as dichloromethane.

-

Add an excess of thionyl chloride (typically 2-4 molar equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently refluxed for several hours until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

-

The progress of the reaction can be monitored by infrared spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Structural Analysis and Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, some characteristic spectroscopic features can be noted.

Infrared (IR) Spectroscopy

The conversion of the carboxylic acid to the acyl chloride can be readily monitored by IR spectroscopy. The following table summarizes key vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Compound |

| C=O (Acyl Chloride) | 1775 | This compound[1] |

| C-Cl | 700 | This compound[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula of this compound. The expected exact mass can be calculated from its molecular formula, C₂₀H₁₃ClO₂. The mass spectrum would also exhibit a characteristic isotopic pattern for the chlorine atom.

Logical Relationships and Workflows

The synthesis and analysis of this compound follow a logical progression, as illustrated in the diagrams below.

Conclusion

This compound is a synthetically valuable compound with a well-established preparation route. While a complete public dataset of its spectroscopic and crystallographic properties is not currently available, its synthesis and general characteristics are understood. This guide provides the necessary foundational knowledge for its preparation and handling, and it is anticipated that further detailed analytical studies will become available as its applications in research and industry expand. Researchers are encouraged to perform thorough analytical characterization upon synthesis to confirm the structure and purity of this reactive intermediate.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Phenylbenzoyl)benzoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylbenzoyl)benzoyl chloride is a highly reactive aroyl chloride that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive acyl chloride group and a large, rigid phenylbenzoyl backbone, makes it a versatile reagent for the introduction of this bulky moiety into a variety of molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of small molecules and polymers, with a focus on its applications in materials science and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 344875-46-3 |

| Molecular Formula | C₂₀H₁₃ClO₂ |

| Molecular Weight | 320.77 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. |

Applications in Organic Synthesis

This compound is primarily utilized in acylation reactions with a wide range of nucleophiles, including amines, alcohols, and phenols. These reactions, often proceeding via a nucleophilic acyl substitution mechanism, allow for the straightforward synthesis of amides, esters, and other derivatives.

Synthesis of N-Aryl Benzamides

The reaction of this compound with primary and secondary amines yields the corresponding N-substituted benzamides. These compounds are of interest in medicinal chemistry due to their potential biological activities. The general reaction is carried out under Schotten-Baumann conditions, employing a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol: Synthesis of N-Aryl-2-(4-phenylbenzoyl)benzamides

-

To a solution of an appropriate aromatic amine (1.0 eq.) and a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a solution of this compound (1.05 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-2-(4-phenylbenzoyl)benzamide.

A representative workflow for this synthesis is depicted below.

Synthesis of Aryl Benzoate Esters

The esterification of phenols with this compound provides access to aryl benzoate esters. These esters can find applications as photoinitiators and in materials science. The reaction is typically performed in the presence of a base to facilitate the formation of the more nucleophilic phenoxide ion.

General Experimental Protocol: Synthesis of Aryl 2-(4-phenylbenzoyl)benzoates

-

To a solution of a phenol (1.0 eq.) and a base such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) in a suitable solvent (e.g., acetone, acetonitrile), add this compound (1.05 eq.) at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC.

-

After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aryl 2-(4-phenylbenzoyl)benzoate.

The general workflow for ester synthesis is outlined in the following diagram.

Synthesis of Polyamides

This compound, due to its single acyl chloride functionality, can be utilized as a monofunctional monomer to control the molecular weight of polyamides during polycondensation reactions or to end-cap polymer chains. By incorporating this bulky pendant group, the properties of the resulting polymers, such as solubility and thermal stability, can be modified.

General Experimental Protocol: Polyamide Synthesis with End-capping

-

In a flask equipped with a mechanical stirrer, dissolve an aromatic diamine (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) containing a solubilizing agent like calcium chloride.

-

Cool the solution to 0 °C and add a diacyl chloride (e.g., terephthaloyl chloride) (0.95 eq.) portion-wise to initiate polycondensation.

-

After stirring for 1-2 hours, add a solution of this compound (0.1 eq.) in the same solvent to act as an end-capping agent.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

Applications in Medicinal Chemistry and Chemical Biology

Derivatives of 2-(4-phenylbenzoyl)benzoic acid have shown interesting biological activities, suggesting that this compound is a valuable scaffold for the development of novel therapeutic agents.

Inhibition of Steroid 5α-Reductase

Certain N-aryl benzamide derivatives of 4-(4-phenylbenzoyl)benzoic acid have been identified as inhibitors of steroid 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia and androgenic alopecia.[1] The enzyme catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme reduces DHT levels.

The mechanism of inhibition by these compounds is believed to involve competitive binding to the active site of the enzyme, preventing the binding of the natural substrate, testosterone.

Modulation of the Ubiquitin-Proteasome System

Benzoic acid derivatives have been shown to modulate the activity of the ubiquitin-proteasome pathway (UPP), a critical cellular process for protein degradation.[2][3] Dysregulation of the UPP is associated with various diseases, including cancer and neurodegenerative disorders. The UPP involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome. Benzoic acid derivatives may enhance the activity of the proteasome, promoting the degradation of targeted proteins.

Conclusion

This compound is a versatile reagent with significant potential in both materials science and medicinal chemistry. Its ability to introduce a large, rigid aromatic moiety makes it a valuable tool for modifying the properties of polymers and for the synthesis of complex molecular architectures with potential biological activity. The protocols and information provided herein offer a foundation for researchers to explore the diverse applications of this compound in their respective fields. As with all acyl chlorides, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be strictly followed.

References

Application Notes and Protocols: 2-(4-Phenylbenzoyl)benzoyl Chloride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Phenylbenzoyl)benzoyl chloride is a highly reactive aroyl chloride that serves as a valuable reagent for introducing the bulky 2-(4-phenylbenzoyl)benzoyl moiety into a variety of molecules.[1] As a derivative of carboxylic acid where the hydroxyl group is replaced by a chlorine atom, its carbonyl carbon is highly electrophilic, making it an excellent acylating agent for nucleophiles such as amines and alcohols.[1] This property is particularly useful in the synthesis of complex organic molecules, including potential drug candidates and materials with novel properties. The synthesis of its precursor, 2-(4-phenylbenzoyl)benzoic acid, is typically achieved through a Friedel-Crafts acylation of biphenyl with phthalic anhydride.[1] The subsequent conversion to the highly reactive acyl chloride is commonly performed using a chlorinating agent like thionyl chloride.[1]

These application notes provide an overview of the use of this compound in acylation reactions and include generalized experimental protocols for the synthesis of corresponding amides and esters.

General Reaction Scheme

The fundamental application of this compound is in acylation reactions, where it transfers the 2-(4-phenylbenzoyl)benzoyl group to a nucleophile (Nu-H), such as an amine or an alcohol.

Caption: General acylation reaction workflow.

Applications in Synthesis

The primary application of this compound is in the synthesis of amides and esters, which are important functional groups in many biologically active molecules and functional materials.

Amide Synthesis (N-Acylation)

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2-(4-phenylbenzoyl)benzamides. This reaction is fundamental in medicinal chemistry for the synthesis of novel compounds for drug discovery. The well-established Schotten-Baumann reaction conditions, which involve an aqueous basic medium, are often applicable for such transformations.

Ester Synthesis (O-Acylation)

Alcohols and phenols can be acylated with this compound to form the corresponding esters. These esters can be utilized as intermediates in multi-step syntheses or as final products with specific physical or biological properties. For less reactive phenols, conversion to the more nucleophilic phenoxide ion using a base can facilitate the reaction.

Experimental Protocols

The following are generalized protocols for the acylation of amines and alcohols with this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-Aryl-2-(4-phenylbenzoyl)benzamide

This protocol is based on the general principles of the Schotten-Baumann reaction for the acylation of an aromatic amine.

Materials:

-

This compound

-

Substituted Aniline

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in the chosen organic solvent (e.g., DCM).

-

Add 10% aqueous NaOH solution (2.0 eq.) to the flask and cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve this compound (1.1 eq.) in a minimal amount of the same organic solvent.

-

Add the this compound solution dropwise to the cooled, stirring biphasic mixture over 15-30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for N-acylation.

Protocol 2: Synthesis of Aryl 2-(4-phenylbenzoyl)benzoate

This protocol describes a general procedure for the esterification of a phenol.

Materials:

-

This compound

-

Substituted Phenol

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq.) and a base (e.g., pyridine or TEA, 1.5 eq.) in an anhydrous organic solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0 °C.

-

Dissolve this compound (1.2 eq.) in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by column chromatography or recrystallization.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 2-(4-Phenylbenzoyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of an aromatic substrate using 2-(4-Phenylbenzoyl)benzoyl chloride. The procedure outlines the necessary reagents, equipment, and steps for the successful synthesis of a diaryl ketone, a common structural motif in medicinal chemistry and materials science.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride electrophile.[3][4][5] The resulting aryl ketones are versatile intermediates for the synthesis of various pharmaceuticals and functional materials.

This protocol specifically details the use of this compound as the acylating agent. Due to the formation of a stable complex between the ketone product and the Lewis acid catalyst, a stoichiometric amount of the catalyst is generally required.[3]

Experimental Protocol

This protocol describes the acylation of a generic aromatic substrate, here exemplified by benzene. The molar ratios and reaction parameters may require optimization for different aromatic substrates.

2.1. Materials and Equipment

| Reagents | Equipment |

| This compound | Three-neck round-bottom flask |

| Anhydrous aluminum chloride (AlCl₃) | Reflux condenser |

| Aromatic substrate (e.g., benzene) | Addition funnel |

| Anhydrous dichloromethane (DCM) | Magnetic stirrer and stir bar |

| 1 M Hydrochloric acid (HCl) | Ice bath |

| Saturated sodium bicarbonate (NaHCO₃) solution | Heating mantle |

| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |

| Rotary evaporator | |

| Standard glassware for workup and purification |

2.2. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.[7]

-

Reagent Handling:

-

Aluminum chloride is a corrosive and moisture-sensitive solid that reacts violently with water.[7] Handle it quickly and avoid inhalation of its dust.

-

This compound is an acyl chloride and should be handled with care as it is corrosive and will react with moisture to release HCl gas.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

2.3. Reaction Setup and Procedure

-

Apparatus Assembly: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (e.g., containing mineral oil or a dilute base solution), and a stoppered addition funnel.[7] Ensure all glassware is thoroughly dried in an oven before use to prevent the decomposition of the Lewis acid catalyst.[7]

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane via the addition funnel to create a suspension. Begin stirring the mixture and cool the flask in an ice bath to 0-5 °C.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.

-

Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add the aromatic substrate (e.g., benzene, 1.2 equivalents) dropwise via the addition funnel.

-

Reaction Progression: After the addition of the aromatic substrate, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated (e.g., to 40-50 °C) to drive it to completion.[8] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]

-

Workup:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.[7]

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.[7] Be sure to vent the separatory funnel frequently, especially after the bicarbonate wash, to release any evolved CO₂ gas.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table provides representative quantitative data for the Friedel-Crafts acylation of benzene with this compound. Note that actual yields may vary depending on the specific aromatic substrate and reaction conditions.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| This compound | ~322.76 | 1.0 | 10 | 3.23 g |

| Anhydrous Aluminum Chloride | 133.34 | 1.1 | 11 | 1.47 g |

| Benzene | 78.11 | 1.2 | 12 | 1.05 mL (d=0.876) |

| Anhydrous Dichloromethane | - | - | - | ~50 mL |

| Product (Expected) | ||||

| 2-(4-Phenylbenzoyl)phenyl phenyl ketone | ~362.43 | - | - | Theoretical Yield: 3.62 g |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the Friedel-Crafts acylation.

Caption: Workflow for Friedel-Crafts Acylation.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation reaction.

Caption: Mechanism of Friedel-Crafts Acylation.

References

- 1. byjus.com [byjus.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. LT5510B - Process for preparing of 2-(4'-phenylbenzoyl)benzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Complex Aromatic Systems Using 2-(4-Phenylbenzoyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of complex aromatic systems utilizing 2-(4-Phenylbenzoyl)benzoyl chloride as a key building block. This versatile reagent is particularly effective for introducing a diphenyl ketone moiety into various molecular scaffolds, enabling the construction of polycyclic aromatic ketones and heterocyclic systems of interest in materials science and medicinal chemistry.

Overview and Key Applications

This compound is a highly reactive acyl chloride that serves as a precursor for the synthesis of a variety of complex aromatic structures. Its utility stems from the presence of the reactive acyl chloride group, which can readily participate in electrophilic aromatic substitution and nucleophilic acyl substitution reactions. Key applications include:

-

Synthesis of Polycyclic Aromatic Ketones: Through Friedel-Crafts acylation reactions, this compound can be used to introduce the 2-(4-phenylbenzoyl)benzoyl group onto other aromatic rings, forming large, conjugated ketone systems.

-

Formation of Anthraquinone Derivatives: The parent carboxylic acid, 2-(4-phenylbenzoyl)benzoic acid, can undergo intramolecular cyclization to form substituted anthraquinones, which are important scaffolds in dye chemistry and for the development of therapeutic agents.[1]

-

Construction of Heterocyclic Frameworks: Reaction with various binucleophiles, such as 2-aminothiobenzamide or anthranilic acid, allows for the synthesis of complex heterocyclic systems like quinazoline-4-thiones and benzoxazinones.[1]

Synthesis of Starting Material: this compound

The synthesis of the title reagent is a two-step process starting from commercially available biphenyl and phthalic anhydride.

Step 1: Synthesis of 2-(4-Phenylbenzoyl)benzoic Acid

The initial step involves a Friedel-Crafts acylation of biphenyl with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dry dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add phthalic anhydride (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of biphenyl (1.0 eq) in the same dry solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-phenylbenzoyl)benzoic acid as a white solid.

Step 2: Synthesis of this compound

The prepared carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-(4-phenylbenzoyl)benzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

-

Add a catalytic amount of DMF (e.g., 2-3 drops).

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Monitor the reaction by observing the disappearance of the starting material (e.g., by quenching a small aliquot with methanol and analyzing by TLC or LC-MS).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be used in the next step without further purification.

Quantitative Data for Starting Material Synthesis:

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Biphenyl, Phthalic Anhydride | Anhydrous AlCl₃ | Dichloromethane | 85-95 | >98 |

| 2 | 2-(4-Phenylbenzoyl)benzoic Acid | Thionyl Chloride, DMF (cat.) | None (SOCl₂ as solvent) | >95 (crude) | Used directly |

Application: Synthesis of a Polycyclic Aromatic Ketone via Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate, such as benzene, with this compound.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (which acts as both solvent and reactant) under an inert atmosphere, cool the mixture to 0 °C.

-

Add a solution of this compound (1.0 eq) in a minimal amount of dry benzene dropwise.

-

After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 60-70 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield the desired polycyclic aromatic ketone.

Quantitative Data for Friedel-Crafts Acylation:

| Aromatic Substrate | Product | Catalyst | Solvent | Typical Yield (%) |

| Benzene | --INVALID-LINK--methanone | Anhydrous AlCl₃ | Benzene | 75-85 |

Application: Synthesis of a Substituted Benzoxazinone

This protocol outlines the synthesis of a benzoxazinone derivative through the reaction of this compound with anthranilic acid.

Experimental Protocol:

-

Dissolve anthranilic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of chloroform and a non-nucleophilic base like triethylamine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the formation of the intermediate N-acylated anthranilic acid by TLC.

-

Add a cyclizing agent, such as cyanuric chloride, and continue stirring for an additional 4-6 hours.

-

Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the 2-[2-(4-phenylbenzoyl)phenyl]-4H-3,1-benzoxazin-4-one.

Quantitative Data for Benzoxazinone Synthesis:

| Binucleophile | Product | Base/Solvent | Typical Yield (%) |

| Anthranilic Acid | 2-[2-(4-phenylbenzoyl)phenyl]-4H-3,1-benzoxazin-4-one | Pyridine | 70-80 |

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic pathways described in these application notes.

References

Application Note: Derivatization of Primary and Secondary Amines with 2-(4-Phenylbenzoyl)benzoyl Chloride for Enhanced Detection in Chromatographic Analysis

Abstract

This application note details a robust methodology for the derivatization of primary and secondary amines using 2-(4-Phenylbenzoyl)benzoyl chloride. This protocol is designed for researchers, scientists, and drug development professionals seeking to enhance the analytical detection of amine-containing compounds. The introduction of the bulky, chromophoric 2-(4-phenylbenzoyl) group significantly increases the hydrophobicity of polar analytes, improving their retention on reversed-phase chromatography columns and enhancing their detectability by UV and mass spectrometry (MS) detectors.[1] This method is adapted from well-established protocols for benzoyl chloride derivatization, a technique known for its rapid reaction times and the stability of its products.[1] The presented protocols, data, and visualizations provide a comprehensive guide for implementing this derivatization strategy in a laboratory setting.

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical drug development, metabolomics, and environmental analysis.[2] Many amine-containing compounds, such as neurotransmitters, amino acids, and drug metabolites, are highly polar and exhibit poor retention on reversed-phase high-performance liquid chromatography (HPLC) columns, leading to challenges in their separation and detection.[1] Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and detector response.[3]

This compound is an aroyl chloride that serves as an effective derivatizing agent.[4] It reacts with primary and secondary amines under basic conditions in a Schotten-Baumann type reaction to form stable amide derivatives.[1] The key advantages of using this compound include:

-

Enhanced Hydrophobicity: The large, nonpolar 2-(4-phenylbenzoyl) group significantly increases the retention of polar amines on reversed-phase columns, moving them away from the solvent front and reducing matrix interferences.[1]

-

Improved UV Detection: The biphenyl moiety within the reagent acts as a strong chromophore, enhancing the sensitivity of UV detection.

-

Increased Mass Spectrometry Signal: The added molecular weight and the stable fragment ions generated from the derivative can improve ionization efficiency and selectivity in mass spectrometry-based detection.[1]

This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound, followed by analysis using HPLC with UV or MS detection.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the derivatization method, based on typical results achieved with the analogous benzoyl chloride derivatization.[5][6] These values should be validated for specific analytes and matrices in your laboratory.

Table 1: Expected Analytical Performance Characteristics

| Parameter | Expected Value |

| Limit of Detection (LOD) | < 10 nM[5][6] |

| Limit of Quantification (LOQ) | < 30 nM |

| **Linearity (R²) ** | > 0.99 |

| Recovery | 85 - 110% |

| Intra-day Precision (RSD) | < 10%[5] |

| Inter-day Precision (RSD) | < 15% |

Table 2: Comparison of Derivatized vs. Underivatized Amines

| Analyte Property | Before Derivatization | After Derivatization |

| Polarity | High | Low |

| Reversed-Phase Retention | Poor | Excellent |

| UV Absorbance | Low / None | High |

| Molecular Weight | Low | Increased |

| Stability | Variable | High |

Experimental Protocols

This section provides a detailed methodology for the derivatization of primary and secondary amines with this compound.

Materials and Reagents

-

This compound (MW: 320.77 g/mol )

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Sodium Carbonate (Na₂CO₃)

-

Formic Acid (FA)

-

Primary and/or secondary amine standards

-

Biological or environmental samples containing amines

Equipment

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

pH meter

-

HPLC system with UV or MS detector

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagent Preparation

-

Derivatization Reagent (10 mM): Dissolve 3.21 mg of this compound in 1 mL of acetonitrile. Prepare fresh daily.

-

Base Solution (100 mM Sodium Carbonate): Dissolve 1.06 g of sodium carbonate in 100 mL of HPLC-grade water.

-

Quenching Solution (1% Formic Acid): Add 1 mL of formic acid to 99 mL of HPLC-grade water.

Sample Preparation

-

Liquid Samples (e.g., plasma, serum): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes. Collect the supernatant for derivatization.[5]

-

Tissue Samples: Homogenize the tissue in an appropriate buffer or solvent. Perform a protein precipitation step as described for liquid samples.[5]

Derivatization Protocol

-

To 20 µL of the prepared sample supernatant or standard solution, add 10 µL of 100 mM sodium carbonate solution. Vortex briefly.[5]

-

Add 20 µL of the 10 mM this compound solution in acetonitrile. Vortex for 1 minute.

-

Allow the reaction to proceed at room temperature for 5 minutes.

-

Add 10 µL of 1% formic acid to quench the reaction and neutralize the excess base. Vortex briefly.

-